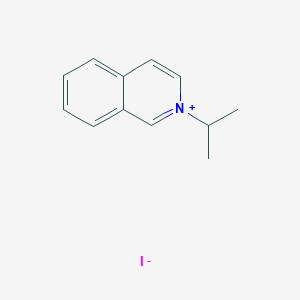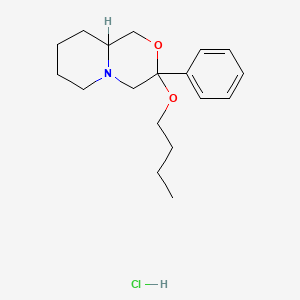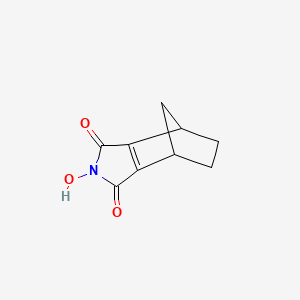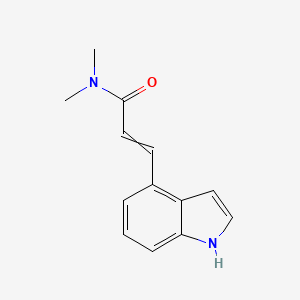
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is an organophosphorus compound with a unique structure that includes both phosphonamidothioic and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- typically involves the reaction of phenylphosphonothioic dichloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PhP(S)Cl2+(CH3)3CNH2→PhP(S)(NH(CH3)3C)Cl+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonamidothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonamidothioic acid analogs with different substituents.
Substitution: The compound can undergo substitution reactions, where the phenyl or tert-butyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonamidothioic acid oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidothioic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonamidothioic acid, N-[(3-chloropropyl)sulfonyl]-N,P-dimethyl-, S-(1,1-dimethylethyl) ester
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 1,1-dimethylethyl ester
Uniqueness
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is unique due to its specific combination of phosphonamidothioic and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
116762-41-5 |
|---|---|
Formule moléculaire |
C10H16NOPS |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
N-[hydroxy(phenyl)phosphinothioyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H16NOPS/c1-10(2,3)11-13(12,14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12,14) |
Clé InChI |
ZFSHHMZQYNWQJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP(=S)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)


![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)

![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

